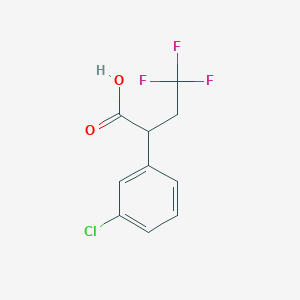
2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid
Vue d'ensemble
Description
The compound “2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid” is a complex organic molecule. It contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a trifluorobutanoic acid group, which is a four-carbon chain with three fluorine atoms attached and a carboxylic acid group at the end .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring (a six-carbon ring with alternating double bonds) with a chlorine atom attached at the 3-position. This would be connected to a four-carbon chain with three fluorine atoms attached to the last carbon, and a carboxylic acid group (a carbon double-bonded to an oxygen and also bonded to a hydroxyl group) at the end .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The carboxylic acid group could react with bases to form a salt, or with alcohols to form an ester. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the polar carboxylic acid group and the electronegative chlorine and fluorine atoms would likely make it relatively polar, which could affect its solubility and reactivity .Applications De Recherche Scientifique
Antitumor Activities
A series of compounds including 2-(arylidene)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-diones have been synthesized and evaluated for their in vitro antitumor activity. Among them, one compound exhibited potential broad spectrum antitumor activity compared to the known drug 5-FU, demonstrating selective activities toward melanoma, colon, non-small lung, and breast cancer cell lines. Molecular docking studies indicated a similar binding mode to vemurafenib (PLX4032) and erlotinib, highlighting the therapeutic potential of these compounds in cancer treatment (Al-Suwaidan et al., 2015).
Asymmetric Synthesis
Enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid was successfully achieved through a series of chemical transformations, showcasing the compound's significance in the synthesis of bioactive molecules and pharmaceuticals (Jiang, Qin, & Qing, 2003).
Carboxylesterase Inhibitors and Radical Scavengers
2-Arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids were found to be a new class of effective and selective carboxylesterase (CES) inhibitors, demonstrating significant inhibition without substantially affecting related cholinesterases. Additionally, these compounds showed high antioxidant activity, positioning them as a promising class for further therapeutic exploration (Khudina et al., 2019).
Synthesis of Celecoxib
A method involving the condensation of 4' methylacetophenone with ethyl trifluoroacetate, leading to celecoxib, highlights the compound's role in pharmaceutical synthesis. This process underscores the utility of such fluorinated compounds in the development of anti-inflammatory drugs (Yong, 2001).
Fluorinated Amino Acid Derivatives
The compound's utility extends to the synthesis of fluorinated amino acids, such as 3-chloro-2-fluorobut-2-en-4-olide, demonstrating its versatility in creating bioisosteres for drug design. This approach facilitates the development of novel compounds with enhanced pharmacological properties (Paleta, Volkov, & Hetflejš, 2000).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKXGYYEJVVNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502758-86-2 | |
| Record name | 2-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


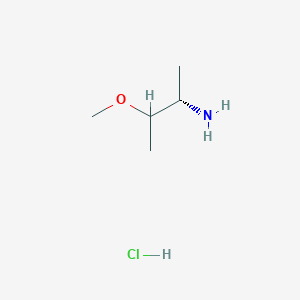
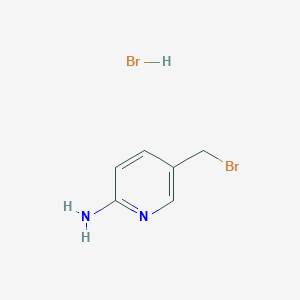
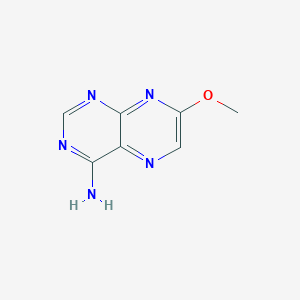

![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)
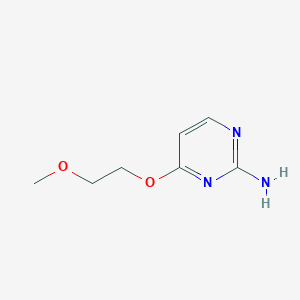
![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)
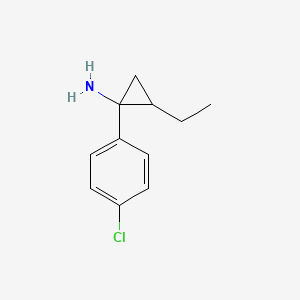


![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B1459006.png)
![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)
